molecular formula C11H7N3OS3 B2509772 3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 189895-61-2

3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B2509772
CAS No.: 189895-61-2
M. Wt: 293.38
InChI Key: VNBOMQWABBZKEZ-UHFFFAOYSA-N
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Description

3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound featuring a fused thiazolo-pyrimidinone scaffold. Its structure includes a phenyl group at position 3 and two thioxo (S=O) groups at positions 2 and 5 (Figure 1). This compound is synthesized via multicomponent reactions involving phenyl isothiocyanate, elemental sulfur, and a thiazole precursor under basic conditions (e.g., triethylamine) . Key structural confirmation includes:

  • IR spectroscopy: Absence of cyano (~2200 cm⁻¹) and presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1660 cm⁻¹) stretches .
  • ¹H NMR: A broad singlet at δ 6.31 ppm corresponding to NH₂ protons, confirming the dihydrothiazole moiety .

The compound’s core structure is critical for bioactivity, with sulfur atoms enhancing electron delocalization and enabling interactions with biological targets .

Properties

IUPAC Name

3-phenyl-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS3/c15-9-7-8(12-10(16)13-9)14(11(17)18-7)6-4-2-1-3-5-6/h1-5H,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBOMQWABBZKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=S)N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 5-CF₃ derivatives increases electrophilicity at the pyrimidinone core, enhancing interactions with kinase ATP-binding pockets .
  • Thioxo vs. Oxo : Replacement of thioxo (C=S) with oxo (C=O) (e.g., in oxazolo[4,5-d]pyrimidines) reduces electron delocalization, altering binding affinity to enzymes like fatty acid amide hydrolase .

Bioactivity

  • Anticancer Activity : The 3,5-diphenyl derivative shows potent activity against PTEN-deficient cancers (IC₅₀ < 1 µM) due to improved solubility and target engagement . In contrast, the 3-phenyl-2,5-dithioxo analogue exhibits moderate antioxidant activity (EC₅₀ = 45 µM in DPPH assays) .
  • Kinase Inhibition : Morpholinyl and methyl substitutions at position 6 enhance selectivity for PI3K-beta over PI3K-alpha (>100-fold), critical for cancer therapy .

Biological Activity

3-Phenyl-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its anticancer, antifungal, and antimicrobial activities. The information is compiled from various research studies and reviews to present a comprehensive overview of the compound's efficacy.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound.

  • In vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
    • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).
    • IC50 Values : The compound demonstrated IC50 values ranging from 1 to 10 µM across different cell lines, indicating potent anticancer activity.
  • Mechanism of Action : The proposed mechanisms include:
    • Induction of apoptosis through the activation of caspases.
    • Inhibition of cell proliferation by interfering with the cell cycle.

Antifungal Activity

Research also indicates that this compound possesses antifungal properties.

  • Fungal Strains Tested : The compound was tested against several pathogenic fungi including Candida albicans and Aspergillus niger.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the strain.
  • Efficacy : The antifungal activity was attributed to the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored.

  • Bacterial Strains Tested : Studies evaluated its effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
    • Results : The compound showed significant antibacterial activity with MIC values between 25 and 100 µg/mL.
  • Mechanism : The antimicrobial action is thought to result from the inhibition of bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy in Animal Models

A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor regression was observed after four weeks of treatment with a dosage of 10 mg/kg body weight.

Case Study 2: Synergistic Effects with Other Antifungals

In combination therapy studies with existing antifungal agents like fluconazole, the compound exhibited synergistic effects, enhancing the overall antifungal efficacy against resistant strains of Candida spp., suggesting potential for clinical applications in treating fungal infections.

Data Summary Table

Biological ActivityTested Strains/Cell LinesIC50/MIC ValuesMechanism
AnticancerA549, MDA-MB-2311–10 µMApoptosis induction
AntifungalCandida albicans50–200 µg/mLMembrane disruption
AntimicrobialStaphylococcus aureus25–100 µg/mLCell wall synthesis inhibition

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